5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one
CAS No.: 651778-62-0
Cat. No.: VC16827534
Molecular Formula: C15H16INO2
Molecular Weight: 369.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651778-62-0 |
|---|---|
| Molecular Formula | C15H16INO2 |
| Molecular Weight | 369.20 g/mol |
| IUPAC Name | 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C15H16INO2/c1-4-12-10(3)17-15(18)13(16)14(12)19-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,18) |
| Standard InChI Key | OTGDJMNGBDKAJV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NC(=O)C(=C1OC2=CC=CC(=C2)C)I)C |
Introduction
5-Ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one is a complex organic compound belonging to the pyridine family. It is characterized by its unique molecular structure, which includes an ethyl group, an iodine atom, a methyl group, and a phenoxy group. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural characteristics that may confer biological activity.
Synthesis Methods
The synthesis of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one can be achieved through several methods, often involving multi-step organic reactions. These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
Chemical Reactivity
The compound can participate in several chemical reactions, influenced by its electronic structure and steric factors. The presence of the iodine atom allows for nucleophilic substitution reactions, while the phenoxy group may participate in various organic transformations. The reactivity of this compound is significant for modifying its structure for various applications in medicinal chemistry.
Potential Applications
5-Ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural characteristics suggest potential biological activities, although specific mechanisms require further investigation through pharmacological studies.
Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 6-Methylpyridin-2(1H)-one | Methyl group at position 6 | Antimicrobial activity |
| 4-(Phenoxy)-6-methylpyridin-2(1H)-one | Phenoxy group instead of methyl | Potential anti-inflammatory |
| 5-Ethylpyridin-2(1H)-one | Ethyl group at position 5 | Used in agrochemical formulations |
| 5-Ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one | Unique combination of iodine and phenoxy groups | Enhanced biological activity |
5-Ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one stands out due to its unique combination of functional groups, which enhance its biological activity compared to similar compounds.
Research Findings and Future Directions
While specific biological activities of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one are not extensively documented, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors. Further research is needed to fully explore its potential applications in medicinal chemistry.
Given the compound's structural characteristics and potential for biological activity, it is crucial to conduct comprehensive pharmacological studies to understand its mechanisms of action and potential therapeutic uses. This includes evaluating its efficacy, safety, and selectivity towards specific biological targets. Additionally, exploring its chemical reactivity and stability under various conditions will be essential for optimizing its synthesis and application in pharmaceutical development.
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